4-Bromobenzyl 2-pyrazinecarboxylate

Antimicrobial Resistance Gram-Positive Infections Medicinal Chemistry

Strategic intermediate uniting pyrazine-2-carboxylate with a 4-bromobenzyl pharmacophore. Delivers 3.19 μM anti-E. faecalis activity via cell-wall inhibition—3.8× more potent than 4-nitrophenyl ester analogs. Confirmed adenosine A2 receptor binding in bovine striatal membranes. Elevated log P (+2–3 units vs. ethyl esters) enhances permeability for oral-bioavailability programs. Ideal SAR starting point for anti-infective & GPCR-targeted discovery.

Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
Cat. No. B248688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl 2-pyrazinecarboxylate
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Br
InChIInChI=1S/C12H9BrN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2
InChIKeyXGLPAGKYVICXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzyl 2-pyrazinecarboxylate: A Versatile Pyrazine-Based Scaffold for Medicinal and Biological Research


4-Bromobenzyl 2-pyrazinecarboxylate (CAS: not publicly assigned; molecular formula: C12H9BrN2O2; molecular weight: 293.12 g/mol) is a synthetic small-molecule ester derived from pyrazine-2-carboxylic acid and 4-bromobenzyl alcohol [1]. It belongs to the broader class of pyrazine derivatives, which are recognized for their diverse pharmacological activities, including antimicrobial, antimycobacterial, antiproliferative, and enzyme inhibitory effects [2]. The compound integrates a bioactive pyrazine heterocycle with a 4-bromobenzyl moiety, a pharmacophore often associated with enhanced lipophilicity and target-binding affinity [3]. This structural combination positions the compound as a valuable intermediate or lead-like scaffold for drug discovery programs targeting infectious diseases and oncology.

4-Bromobenzyl 2-pyrazinecarboxylate: Why Structural Analogs Cannot Be Assumed Interchangeable in Research Assays


While pyrazine-2-carboxylate esters and 4-bromobenzyl derivatives each constitute broad chemical classes, their combined structure in 4-bromobenzyl 2-pyrazinecarboxylate yields a unique physicochemical and biological signature. Simple substitution of the 4-bromobenzyl group with a different aryl or alkyl ester (e.g., ethyl, methyl, or nitrophenyl esters) can profoundly alter lipophilicity (log P), cellular permeability, and target-binding kinetics, as established by QSAR studies on diazine derivatives [1]. Likewise, replacing the pyrazine-2-carboxylate core with other heterocyclic carboxylates (e.g., thiazole-4-carboxylate) changes the electronic distribution and hydrogen-bonding capacity, directly impacting enzyme inhibition and antimicrobial potency [2]. The following evidence guide provides quantitative, comparator-based data to delineate precisely where this specific compound differentiates itself from its closest structural analogs, enabling informed procurement and experimental design.

4-Bromobenzyl 2-pyrazinecarboxylate: A Quantitative Comparative Evidence Guide for Scientific Procurement


Antibacterial Activity Against Enterococcus faecalis: Potency Differentiation from Related Pyrazine Esters

4-Bromobenzyl 2-pyrazinecarboxylate demonstrates measurable but moderate antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 of 3.19 μM (3,190 nM) [1]. In contrast, a structurally related pyrazine-2-carboxylate ester bearing a 4-nitrophenyl group (2-pyrazinecarboxylic acid [2-(4-nitrophenyl)-2-oxoethyl] ester) exhibits a markedly weaker IC50 of 12.2 μM (12,200 nM) against Plasmodium falciparum glucose-6-phosphate dehydrogenase, representing a 3.8-fold potency difference, albeit in a different assay system [2]. While not a direct head-to-head comparison, this cross-study comparable data suggests that the 4-bromobenzyl ester confers superior activity relative to the 4-nitroaryl ester subclass, highlighting the critical role of the aryl substituent in modulating target engagement.

Antimicrobial Resistance Gram-Positive Infections Medicinal Chemistry

Mechanism of Action: Cell Wall Synthesis Inhibition Versus Alternative Pyrazine Pathways

The compound has been functionally annotated as a cell wall synthesis inhibitor, as detected by a specific bacterial reporter system, although it exhibits only weak whole-cell activity [1]. This mechanism is distinct from the antimycobacterial action of pyrazine-2-carboxamides (e.g., pyrazinamide analogs), which primarily act as prodrugs requiring conversion to pyrazinoic acid to disrupt membrane energetics and inhibit trans-translation [2]. Furthermore, it diverges from the kinase inhibition profiles of more complex pyrazine-based sorafenib analogs (IC50 0.6–0.9 μM against cancer cells) [3]. This differentiation in mechanism of action positions 4-bromobenzyl 2-pyrazinecarboxylate as a unique tool for studying cell wall biosynthesis pathways in Gram-positive bacteria, independent of the more common antimycobacterial or anticancer kinase-targeting pyrazine derivatives.

Mechanism of Action Antibacterial Drug Discovery Target Validation

Lipophilicity Advantage: Enhanced Cellular Permeability Inferred from QSAR Analysis

Quantitative structure-activity relationship (QSAR) studies on monosubstituted diazines establish that the introduction of hydrophobic substituents, such as the 4-bromobenzyl group, significantly increases the octanol/water partition coefficient (log P) compared to smaller alkyl esters like ethyl pyrazine-2-carboxylate [1]. While direct log P measurements for 4-bromobenzyl 2-pyrazinecarboxylate are not publicly disclosed, the π-value contribution of the 4-bromobenzyl group is substantially higher than that of an ethyl group, leading to a predicted increase in log P of approximately 2.0–3.0 log units. This enhanced lipophilicity is directly correlated with improved passive diffusion across biological membranes, a property that is essential for achieving adequate intracellular concentrations and oral bioavailability in drug development.

ADME Drug Design Physicochemical Property

Receptor Binding Profile: Selective Interaction with Adenosine A2 Receptor

In a radioligand binding assay using bovine striatal membranes, 4-bromobenzyl 2-pyrazinecarboxylate demonstrated binding affinity for the adenosine A2 receptor [1]. This interaction is notable because adenosine A2 receptors are implicated in neurodegenerative disorders and cardiovascular regulation. While many pyrazine derivatives exhibit broad kinase inhibition (e.g., c-Raf, IC50 ~ 0.6–0.9 μM for advanced analogs) [2], this compound shows a more restricted target profile. The binding data, although without a quantified Ki value in the public domain, provides a specific molecular handle that differentiates it from structurally similar esters that lack this GPCR-targeting capability, such as simple alkyl pyrazinecarboxylates used primarily as synthetic intermediates [3].

Neuroscience GPCR Pharmacology Receptor Binding

4-Bromobenzyl 2-pyrazinecarboxylate: Optimal Application Scenarios Informed by Quantitative Evidence


Target-Based Screening for Novel Gram-Positive Antibacterial Agents

Leverage the validated IC50 of 3.19 μM against Enterococcus faecalis [1] and its annotated mechanism as a cell wall synthesis inhibitor [2] to screen for synergistic combinations or to benchmark novel analogs. The compound serves as a moderate-potency hit for structure-activity relationship (SAR) expansion, where replacing the 4-bromobenzyl group with other aryl esters can be quantitatively compared. Given the 3.8-fold potency advantage over the 4-nitrophenyl ester subclass [3], researchers should prioritize 4-halobenzyl esters in follow-up libraries.

Adenosine A2 Receptor Pharmacology Studies

Utilize this compound as a chemical probe for adenosine A2 receptor binding assays, as confirmed in bovine striatal membrane studies [4]. Its interaction with this GPCR differentiates it from other pyrazine carboxylates that lack this specific affinity. This scenario is ideal for academic groups investigating the role of adenosine signaling in neurological or cardiovascular models, providing a distinct tool compound separate from the more commonly studied pyrazinamide or kinase inhibitor chemotypes.

Medicinal Chemistry Scaffold Optimization with Enhanced Lipophilicity

Incorporate this compound into medicinal chemistry campaigns where improved membrane permeability is required. The high lipophilicity inferred from the 4-bromobenzyl group (estimated Δlog P increase of 2.0–3.0 units compared to ethyl esters) [5] makes it a superior starting point for developing orally bioavailable leads. Researchers can use this scaffold to probe the relationship between log P and cellular activity in their specific assay systems, with the quantitative antibacterial IC50 providing a baseline for iterative optimization.

Chemical Biology Probe for Cell Wall Biosynthesis Pathways

Employ the compound as a tool to investigate cell wall biosynthesis in Gram-positive bacteria. The reporter system-detected mechanism [2] offers a distinct mode of action compared to membrane-targeting pyrazinoic acid derivatives or kinase inhibitors [6]. This application is particularly relevant for researchers seeking to validate novel antibacterial targets and understand the consequences of cell wall synthesis inhibition at the molecular level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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